![molecular formula C19H18N2O5S B2472924 3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1448054-90-7](/img/structure/B2472924.png)
3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry, which are commonly used to determine the structure of organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions at the heterocyclic core or at the substituent groups .Scientific Research Applications
- Pinacol Boronic Esters : Pinacol boronic esters are valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of alkyl boronic esters using a radical approach . This method opens up new possibilities for accessing functionalized alkenes.
- Quorum Sensing Inhibitors : Quorum sensing pathways play a crucial role in bacterial communication and virulence. Docking studies have revealed that compounds related to our target molecule (3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one) bind to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity than reference compounds. These findings suggest that our compound could serve as a template for further drug development .
- Boron Chemistry : Organoboron compounds find applications in materials science and catalysis. While Suzuki–Miyaura coupling is well-known, protodeboronation of activated benzylic substrates remains an area of interest. Researchers have explored efficient strategies for hydrogenation of unactivated alkenes using hydroboration-deboronation approaches. The radical chain reaction involved in protodeboronation has been studied, particularly for alkyl B-esters .
- C–C Coupling and Protodeboronation : An elegant strategy introduced in 2014 involves the protodeboronation of 2-alkyl pinacol boronic esters. This method relies on oxidation of their corresponding methyl boronate complexes, expanding the scope of boron chemistry. However, challenges related to air and moisture stability of organoboranes persist .
- Formal Total Synthesis : Researchers have utilized protodeboronation in the formal total synthesis of natural products such as d-®-coniceine and indolizidine 209B. These applications highlight the compound’s versatility in complex molecule construction .
Organic Synthesis and Building Blocks
Drug Discovery and Development
Materials Science and Catalysis
Chemical Transformations
Total Synthesis and Natural Product Derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication and coordinating behaviors such as biofilm formation and pathogenesis .
Mode of Action
The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, thereby disrupting bacterial communication and coordination .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa , suggesting that it has some level of bioavailability.
Result of Action
The compound’s action results in the inhibition of the LasB system , leading to promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . In addition, it showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the concentration of the compound can affect its growth inhibitory activities . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-18(13-21-16-8-4-5-9-17(16)26-19(21)23)20-11-10-15(12-20)27(24,25)14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJODWQXDIHHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one |
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